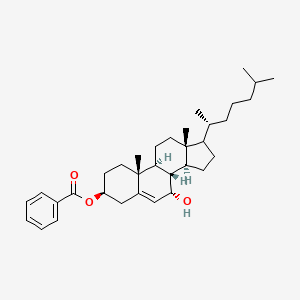

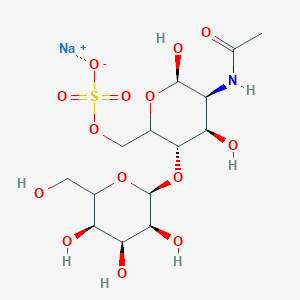

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sterol derivatives, such as "(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate," often involves complex organic reactions to introduce functional groups at specific positions on the sterol backbone. A key intermediate in the synthesis of oxygenated sterols is 3beta-benzoyloxy-14alpha,15alpha-epoxy-5alpha-cholest-7-ene, obtained with high yield through the treatment of a precursor with m-chloroperbenzoic acid (Parish, Spike, & Schroepfer, 1977). This intermediate is crucial for further chemical modifications leading to various sterol derivatives.

Molecular Structure Analysis

The molecular structure of sterol derivatives, including "(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate," is characterized by the presence of a steroidal backbone with specific functional groups attached. The structural analysis often involves X-ray crystallography and NMR spectroscopy to determine the exact configuration and orientation of these groups. For instance, the structure of a related compound, 3beta-p-bromobenzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene, was elucidated using single-crystal structural analysis, confirming the location and configuration of the epoxide moiety (Conner et al., 1977).

Chemical Reactions and Properties

Sterol derivatives undergo a variety of chemical reactions, reflecting their complex chemical properties. For example, the epoxy sterol intermediate can be further reacted to produce other sterol derivatives with oxygen functions at specific carbon atoms, showcasing the chemical versatility of these compounds (Parish, Spike, & Schroepfer, 1977). These reactions are crucial for the synthesis of sterol derivatives with desired biological properties.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Cytotoxicity Analysis : A study by Cui et al. (2009) involved the synthesis of steroid compounds closely related to (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate, assessing their cytotoxicity against various human carcinoma cell lines. The presence of a cholesterol-type side chain at position 17 was found necessary for biological activity (Cui et al., 2009).

Chemical Synthesis : Parish et al. (2001) reported an alternative chemical synthesis of a closely related compound, 5alpha-cholest-8(14)-en-3beta, 5alpha-diol, demonstrating the versatility of synthetic approaches in creating steroidal compounds (Parish et al., 2001).

Structural and Chemical Characterization

Stereoisomer Synthesis : Zhao et al. (2007) synthesized a set of cholestane-3,5,6-triol stereoisomers, highlighting the diversity and complexity of steroidal structures and their potential in probing biological functions (Zhao et al., 2007).

Novel Sterols with Biological Activity : Research by Santafé et al. (2002) discovered new sterols with significant antiproliferative activity, reflecting the potential of steroidal compounds in therapeutic applications (Santafé et al., 2002).

Analytical Characterization and Transformation

Detection of Cholesterol-Oxidized Products : Ronsein et al. (2010) developed a method for detecting and characterizing cholesterol-oxidized products, emphasizing the importance of analytical techniques in understanding steroidal compounds' structure and function (Ronsein et al., 2010).

Synthesis of Derivatives and Cytotoxic Activities : Shan et al. (2009) synthesized and characterized a series of derivatives, revealing their notable activity against certain cell lines, thus underscoring the potential pharmacological applications of steroidal compounds (Shan et al., 2009).

Electrochemical Bromination : Milisavljević et al. (2005) explored the electrochemical bromination of sterols, providing insight into chemical modifications and the generation of novel steroidal structures (Milisavljević et al., 2005).

Propriétés

IUPAC Name |

[(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,30-,31+,33+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQOZGBTTMUPRW-SPKZKWMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675764 |

Source

|

| Record name | [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate | |

CAS RN |

40824-59-7 |

Source

|

| Record name | [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)